molecular formula C12H12N2O2 B2565008 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 60484-30-2

5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2565008
CAS RN: 60484-30-2
M. Wt: 216.24
InChI Key: UPOQMPSPZSJZKF-UHFFFAOYSA-N
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Description

“5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They have attracted particular attention due to their diverse biological activities, and some have been shown to be cytotoxic to several human cell lines .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde”, often involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR) .


Molecular Structure Analysis

The molecular structure of “5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . This structure is a key structural motif in several drugs currently on the market .


Chemical Reactions Analysis

The chemical reactions involving “5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde” often involve its reaction with various benzaldehydes in the presence of a catalyst such as sodium acetate . These reactions result in the formation of pyrazole derivatives .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of structurally diverse and biologically potent diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates . These synthesized compounds have been tested for their antibacterial and antifungal activities, demonstrating promising results .

Anticancer Activity

Pyrazole derivatives, including those containing the 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde structure, have shown cytotoxic effects on several human cell lines . Some of these compounds have been approved for the treatment of different types of cancer .

Antioxidant Activity

The compound has been used in the synthesis of 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives . These derivatives have shown good radical scavenging activity, with some being more active than ascorbic acid used as a standard .

Drug Development

The pyrazole ring, which is a key structural motif in the compound, is common in marketed drugs . This suggests potential applications in the development of new pharmaceuticals .

Synthesis of Pyrazolylphosphonates

The compound has been used in the synthesis of pyrazolylphosphonates . These compounds have been synthesized by a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite .

Eco-friendly and Solvent-free Synthesis

The compound has been used in eco-friendly and solvent-free synthesis of biologically potent organophosphorus compounds . This method uses nano SnO2 as a non-volatile, stable, noncorrosive, low-cost, recyclable, eco-friendly catalyst .

Future Directions

The future directions for “5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde” could involve further exploration of its biological activities and potential applications in drug development . Given the diverse biological activities associated with pyrazole derivatives, there is potential for the development of new drugs featuring this key structural motif .

properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(16)11(7-15)9(2)13-14/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMIABHZGJGJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164969
Record name 5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

60484-30-2
Record name 5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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